Torsemide-d7

Description

Structure

3D Structure

Properties

IUPAC Name |

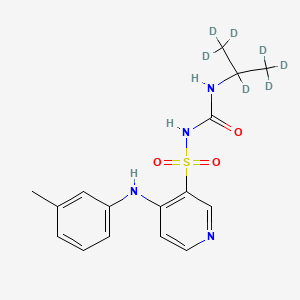

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-11(2)18-16(21)20-24(22,23)15-10-17-8-7-14(15)19-13-6-4-5-12(3)9-13/h4-11H,1-3H3,(H,17,19)(H2,18,20,21)/i1D3,2D3,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBFQHCMQULJNZ-UENXPIBQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=C(C=NC=C2)S(=O)(=O)NC(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Need for Precision in Pharmacokinetics

An In-depth Technical Guide to Torsemide-d7 in Bioanalytical Research

Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as in the treatment of hypertension. To ensure its safety and efficacy, researchers and clinicians must be able to accurately measure its concentration in biological matrices like blood plasma or urine. This is the central challenge of pharmacokinetics (PK), the study of how an organism affects a drug.

The gold standard for such measurements is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). However, the accuracy of LC-MS/MS can be compromised by variations in sample preparation and matrix effects—whereby components of the biological sample can suppress or enhance the instrument's signal for the target analyte. To correct for these variations, an ideal internal standard (IS) is required. This is the primary role of Torsemide-d7 .

Torsemide-d7 is a stable isotope-labeled (SIL) analog of Torsemide. In its chemical structure, seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This modification makes Torsemide-d7 chemically almost identical to Torsemide, yet easily distinguishable by a mass spectrometer due to its increased mass.

Pillar 1: The Scientific Rationale for Stable Isotope-Labeled Internal Standards

The use of a SIL internal standard like Torsemide-d7 is the cornerstone of modern quantitative bioanalysis. Its value is rooted in a simple principle: the SIL standard behaves virtually identically to the analyte of interest (the "light" native drug) throughout the entire analytical workflow.

Causality Behind the Choice:

-

Sample Extraction and Preparation: During steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, any physical loss of the analyte (Torsemide) will be mirrored by a proportional loss of the internal standard (Torsemide-d7).

-

Chromatographic Co-elution: Because its chemical properties are nearly identical to the native compound, Torsemide-d7 co-elutes with Torsemide from the liquid chromatography column. This means both compounds enter the mass spectrometer at the same time and are therefore subjected to the exact same matrix effects and ionization conditions.

-

Ionization Efficiency: Any suppression or enhancement of the ionization process in the mass spectrometer's source will affect both the analyte and the internal standard to the same degree.

By adding a known quantity of Torsemide-d7 to every sample at the very beginning of the workflow, we can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratio remains stable and accurate even if the absolute signal intensity fluctuates due to sample loss or matrix effects. This methodology provides a self-validating system for each individual sample, ensuring the highest degree of accuracy and precision.

Physicochemical and Mass Spectrometric Properties

A precise understanding of the molecular properties of both the analyte and the internal standard is critical for method development. The key distinction lies in their mass, which allows the mass spectrometer to differentiate them.

| Property | Torsemide | Torsemide-d7 |

| Chemical Formula | C₁₆H₂₀N₄O₃S | C₁₆H₁₃D₇N₄O₃S |

| Molecular Weight | 348.4 g/mol | 355.5 g/mol |

| Parent Ion (Q1) [M+H]⁺ | m/z 349.1 | m/z 356.1 |

| Fragment Ion (Q3) | m/z 264.1 | m/z 271.1 |

| Primary Use | Therapeutic agent (loop diuretic) | Internal standard for bioquantification |

Core Application: A Validated LC-MS/MS Protocol for Torsemide Quantification

The following protocol outlines a robust and reproducible method for the quantification of Torsemide in human plasma, employing Torsemide-d7 as the internal standard.

Experimental Workflow Overview

Caption: Bioanalytical workflow for Torsemide quantification.

Step-by-Step Methodology

1. Preparation of Standards and Quality Controls (QCs)

-

Create a stock solution of Torsemide and Torsemide-d7 (1 mg/mL) in methanol.

-

Prepare a series of working standard solutions of Torsemide by serial dilution to create a calibration curve (e.g., 1-1000 ng/mL).

-

Prepare a separate working solution for the internal standard (Torsemide-d7) at a constant concentration (e.g., 100 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations to validate the accuracy and precision of the assay.

2. Sample Preparation (Protein Precipitation)

-

Aliquot 200 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 20 µL of the Torsemide-d7 internal standard working solution to each tube and vortex briefly.

-

Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins. The acetonitrile disrupts the hydration shell around the proteins, causing them to aggregate and fall out of solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions

-

System: UPLC (Ultra-Performance Liquid Chromatography) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size). A C18 column is used due to its hydrophobic stationary phase, which effectively retains and separates moderately non-polar molecules like Torsemide from the more polar components of the sample extract.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the analyte, improving ionization efficiency in the mass spectrometer.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

4. Mass Spectrometry Conditions

-

System: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). MRM is used for its high selectivity and sensitivity. It involves isolating a specific parent ion (Q1), fragmenting it, and then detecting a specific fragment ion (Q3).

-

MRM Transitions:

-

Torsemide: Q1 (m/z 349.1) → Q3 (m/z 264.1)

-

Torsemide-d7: Q1 (m/z 356.1) → Q3 (m/z 271.1)

-

-

Instrument Parameters: Optimize gas flows (nebulizer, curtain gas) and temperatures (source temperature) for maximum signal intensity.

Data Analysis and Validation

The final step is to translate the raw instrument signal into a concentration value.

Caption: Data analysis pathway for concentration calculation.

-

Generate Calibration Curve: For each calibration standard, calculate the peak area ratio (Torsemide Area / Torsemide-d7 Area). Plot these ratios against the known concentrations of the standards.

-

Linear Regression: Apply a linear regression model (y = mx + c), typically with a 1/x² weighting, to the calibration curve. The curve must meet acceptance criteria, such as a correlation coefficient (r²) > 0.99.

-

Quantify Unknowns: Calculate the peak area ratio for the unknown and QC samples. Use the regression equation from the calibration curve to determine the concentration of Torsemide in these samples.

-

Validate the Run: The calculated concentrations of the QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal value) for the entire analytical run to be considered valid.

Conclusion

Torsemide-d7 is not merely a chemical reagent; it is an enabling tool for generating high-fidelity data in drug development and clinical research. Its role as a stable isotope-labeled internal standard allows researchers to mitigate the inherent variability of complex biological matrices and the LC-MS/MS process. By ensuring that every sample is its own control, Torsemide-d7 underpins the accuracy, precision, and reliability required to make critical decisions in pharmacokinetic analysis, bioequivalence studies, and therapeutic drug monitoring. The principles and protocols described herein represent the authoritative standard for its application in the field.

Torsemide-d7 chemical structure and properties

An In-Depth Technical Guide to Torsemide-d7

This guide provides a comprehensive overview of Torsemide-d7, a deuterated analog of the loop diuretic Torsemide. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's chemical structure, properties, and applications, particularly its role as an internal standard in bioanalytical studies.

Introduction: The Significance of Deuterated Standards

In the realm of pharmacokinetic and bioequivalence studies, the precision of analytical measurements is paramount. Deuterated compounds, such as Torsemide-d7, serve as ideal internal standards for mass spectrometry-based assays. The substitution of hydrogen atoms with deuterium, a stable isotope, results in a molecule that is chemically identical to the parent drug but has a higher molecular weight. This mass difference allows for its distinct detection by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly to the analyte during sample preparation and analysis, thereby correcting for variations in extraction efficiency and instrument response.

Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for the treatment of hypertension.[1][2][3] Given its therapeutic importance, accurate quantification in biological matrices is crucial for clinical and research purposes. Torsemide-d7 facilitates this by enabling robust and reliable bioanalytical method development and validation.[4][5]

Chemical Structure and Properties

Torsemide-d7 is a pyridine sulfonylurea derivative, with the chemical name N-[[(1-Methylethyl-d7)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide.[6][7] The deuterium atoms are located on the isopropyl group.

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of Torsemide-d7.

Caption: 2D Chemical Structure of Torsemide-d7

Physicochemical Properties

A summary of the key physicochemical properties of Torsemide-d7 is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C16H13D7N4O3S | [6] |

| Molecular Weight | 355.46 g/mol | [6][7] |

| CAS Number | 1189375-06-1 | [6][8] |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in DMSO and Methanol | [8][9] |

| Isotopic Enrichment | ≥98% Deuterium | [9] |

| Purity | >95% (HPLC) | [10] |

Synthesis and Characterization

The synthesis of Torsemide-d7 involves the use of deuterated reagents in the final steps of the synthetic route for unlabeled Torsemide. A common strategy involves the reaction of 3-sulfonamide-4-(3'-methylphenyl)aminopyridine with deuterated isopropyl isocyanate.[11][12] The resulting product is then purified using techniques such as column chromatography and recrystallization to achieve high chemical and isotopic purity.

Characterization of Torsemide-d7 is typically performed using a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure and the positions of deuterium labeling.[13]

-

High-Performance Liquid Chromatography (HPLC): To assess chemical purity.[10]

Application as an Internal Standard in Bioanalytical Methods

The primary application of Torsemide-d7 is as an internal standard for the quantification of Torsemide in biological samples, such as plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][8]

Rationale for Use

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and have a distinct mass-to-charge ratio (m/z). Torsemide-d7 fulfills these criteria exceptionally well. Its retention time in reverse-phase HPLC is nearly identical to that of Torsemide, and it displays similar behavior during extraction from complex biological matrices. The mass difference of 7 atomic mass units provides a clear distinction from the unlabeled drug in the mass spectrometer.

Experimental Protocol: Quantification of Torsemide in Human Plasma using LC-MS/MS

This section outlines a typical workflow for the analysis of Torsemide in human plasma samples.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Torsemide-d7 internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Torsemide: m/z 349.1 → 264.1[5]

-

Torsemide-d7: m/z 356.1 → 264.1

-

-

3. Data Analysis

-

Quantification is based on the ratio of the peak area of the analyte (Torsemide) to the peak area of the internal standard (Torsemide-d7).

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of Torsemide standards.

-

The concentration of Torsemide in unknown samples is then determined from this calibration curve.

Workflow Visualization

The following diagram illustrates the experimental workflow for the bioanalysis of Torsemide using Torsemide-d7 as an internal standard.

Caption: Bioanalytical workflow for Torsemide quantification.

Pharmacokinetic Considerations

Torsemide is well-absorbed orally with a bioavailability of approximately 80-90%.[14][15] It is extensively metabolized in the liver, with only about 20-25% of the parent drug excreted unchanged in the urine.[14][15] The elimination half-life is approximately 3 to 4 hours in healthy individuals.[15] In patients with renal insufficiency, the renal clearance of Torsemide decreases, but the total plasma clearance and half-life are not significantly affected due to substantial nonrenal clearance.[16][17] The use of Torsemide-d7 in pharmacokinetic studies allows for the precise determination of these parameters by providing a reliable internal standard for its quantification in various biological matrices over time.

Conclusion

Torsemide-d7 is an indispensable tool for researchers and drug development professionals engaged in the bioanalysis of Torsemide. Its properties as a stable, isotopically labeled internal standard ensure the accuracy, precision, and reliability of quantitative assays. The methodologies outlined in this guide provide a framework for the robust determination of Torsemide concentrations in biological samples, which is critical for pharmacokinetic, bioequivalence, and clinical studies. The use of such well-characterized internal standards is a cornerstone of good laboratory practice and contributes significantly to the integrity of scientific data in the field of pharmaceutical sciences.

References

-

CRO Splendid Lab Pvt. Ltd. Torsemide-d7. [Link]

-

U.S. Food and Drug Administration. (2021). APPLICATION NUMBER: - 213218Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). [Link]

-

National Center for Biotechnology Information. (n.d.). Torsemide-d7. PubChem. [Link]

-

Api-D. (n.d.). Torsemide-D7. [Link]

-

Knauf, H., & Mutschler, E. (1991). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 20(4), 267–276. [Link]

-

Analytica Chemie. (n.d.). Torsemide d7. [Link]

-

Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittel-Forschung, 38(1A), 164–166. [Link]

-

ChemWhat. (n.d.). Torsemide D7 CAS#: 1189375-06-1. [Link]

-

Patel, M., & Patel, P. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 1-6. [Link]

- Google Patents. (n.d.). EP1741429A2 - Processes for preparing torsemide.

-

Patel, M. M., & Patel, P. M. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 58-63. [Link]

-

Chariyavilaskul, P., et al. (2016). Bioequivalence study of torsemide 10 mg tablets in healthy Thai volunteers. Siriraj Medical Journal, 68(2), 87-93. [Link]

-

Spahn, H., et al. (1990). Pharmacokinetics of Torasemide and Its Metabolites in Healthy Controls and in Chronic Renal Failure. European Journal of Clinical Pharmacology, 39(4), 345-348. [Link]

-

Ghodke, A. Y., et al. (2014). Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical Chemistry and Analysis, 1(1), 6-11. [Link]

-

Kramer, W. G., et al. (1990). The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency. Clinical Pharmacology & Therapeutics, 47(6), 736-742. [Link]

-

Meher, V. K., et al. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc. Journal of Pharmaceutical Negative Results, 13(Special Issue 04), 2365-2370. [Link]

-

Patsnap. (n.d.). Novel processes for preparing torsemide intermediate. [Link]

-

Wang, Y., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. SynOpen, 6(2), 163-167. [Link]

-

World Intellectual Property Organization. (2001). WO/2001/070226 NOVEL PROCESSES FOR PREPARING TORSEMIDE INTERMEDIATE. [Link]

-

Li, D., et al. (2011). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 863-867. [Link]

-

Shrivastav, P. S., et al. (2006). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian Journal of Pharmaceutical Sciences, 68(5), 621-626. [Link]

-

Testani, J. R., et al. (2022). Proteomic differences among patients with heart failure taking furosemide or torsemide. ESC Heart Failure, 9(2), 1037-1045. [Link]

-

Brater, D. C., et al. (1987). Pharmacokinetics and pharmacodynamics of torasemide in patients with chronic renal insufficiency--preliminary evaluation. Progress in Pharmacology and Clinical Pharmacology, 6(1), 131-139. [Link]

-

Dunn, C. J., Fitton, A., & Brogden, R. N. (1995). Torasemide. A review of its pharmacological properties and therapeutic potential. Drugs, 49(1), 121–142. [Link]

-

Bitar, A., et al. (2019). An evaluation of torsemide in patients with heart failure and renal disease. Expert Opinion on Drug Metabolism & Toxicology, 15(11), 879-886. [Link]

-

Rawat, N., & Patel, P. (2022). Torsemide. In StatPearls. StatPearls Publishing. [Link]

-

Gupta, S., et al. (2010). The effects of adding torasemide to standard therapy on peak oxygen consumption, natriuretic peptides, and quality of life in patients with compensated left ventricular systolic dysfunction. European Journal of Heart Failure, 12(9), 986-992. [Link]

Sources

- 1. Torasemide. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An evaluation of torsemide in patients with heart failure and renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. splendidlab.in [splendidlab.in]

- 7. Torsemide d7 - Analytica Chemie [analyticachemie.in]

- 8. caymanchem.com [caymanchem.com]

- 9. api-d.ca [api-d.ca]

- 10. Torsemide-d7 | TRC-T548752-10MG | LGC Standards [lgcstandards.com]

- 11. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]

- 12. Novel processes for preparing torsemide intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The pharmacokinetics of intravenous and oral torsemide in patients with chronic renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics and pharmacodynamics of torasemide in patients with chronic renal insufficiency--preliminary evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis, Characterization, and Application of Torsemide-d7 for Quantitative Bioanalysis

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of Torsemide-d7, a stable isotope-labeled internal standard essential for high-precision bioanalytical studies. Torsemide is a potent loop diuretic of the pyridine-sulfonylurea class, widely prescribed for edema associated with heart failure, renal disease, and hepatic disease, as well as for hypertension.[1][2][3] Accurate quantification of Torsemide in biological matrices is critical for pharmacokinetic, bioavailability, and bioequivalence studies. This guide details a robust synthetic pathway for introducing seven deuterium atoms onto the m-tolyl moiety of the Torsemide molecule. We will elucidate the rationale behind key experimental choices, present detailed, self-validating protocols for purification and characterization, and illustrate the application of Torsemide-d7 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows. This document is intended for researchers, chemists, and drug development professionals engaged in pharmaceutical analysis and clinical pharmacology.

The Foundational Role of Torsemide-d7 in Modern Drug Analysis

Torsemide: A Profile of a Key Diuretic

Torsemide functions by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle, leading to increased excretion of sodium, chloride, and water.[2] Its high bioavailability of approximately 80% and elimination half-life of about 3.5 hours make it a reliable therapeutic agent.[2][3][4] The drug is extensively metabolized in the liver (approx. 80%) into several metabolites, with the remainder excreted unchanged in the urine.[1][5][6] Given its therapeutic importance, the ability to accurately measure its concentration in plasma and other biological fluids is paramount for regulatory submissions and clinical research.

The Analytical Imperative: Why Deuterated Internal Standards are the Gold Standard

In quantitative mass spectrometry, particularly LC-MS/MS, significant analytical variability can arise from sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations.[7][8] An internal standard (IS) is added at a known concentration to every sample to correct for these variations. Stable isotope-labeled (SIL) compounds, such as Torsemide-d7, are considered the "gold standard" for use as internal standards.[9]

The core principle is that a deuterated standard is chemically identical to the analyte.[9][10] This ensures it co-elutes during chromatography and behaves identically during extraction and ionization.[11] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.[9] By measuring the peak area ratio of the analyte to the known amount of the SIL-IS, highly accurate and precise quantification is achieved, a practice validated in numerous bioanalytical methods for Torsemide.[12]

The Synthesis of Torsemide-d7: A Guided Protocol

The synthesis of Torsemide-d7 is strategically designed to place the deuterium labels on a metabolically stable position of the molecule. The m-tolyl group is an ideal location. The following protocol is based on established synthetic routes for Torsemide, adapted for the incorporation of the deuterated starting material.[13][14][15]

Retrosynthetic Strategy

The core strategy involves a convergent synthesis. The final step is the coupling of a deuterated aminopyridine sulfonamide intermediate with an isocyanate. The deuterium atoms are introduced early in the synthesis via a commercially available or custom-synthesized deuterated starting material, m-toluidine-d7.

Key Reagents and Materials

-

4-Chloropyridine-3-sulfonyl chloride

-

m-Toluidine-d7 (or m-Cresol-d7 for an alternative route)

-

Ammonia solution (Ammonium Hydroxide)

-

Isopropyl isocyanate

-

Triethylamine (TEA)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Standard laboratory glassware and purification apparatus (chromatography column, recrystallization flasks)

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 4-(m-tolylamino-d7)-pyridine-3-sulfonamide

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 4-chloropyridine-3-sulfonamide (1 eq.) in n-propanol.

-

Nucleophilic Aromatic Substitution: Add m-toluidine-d7 (1.1 eq.) to the suspension. The rationale for using a slight excess of the deuterated amine is to drive the reaction to completion.

-

Heating: Heat the reaction mixture to reflux (approx. 105°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate. Filter the solid, wash with cold n-propanol, and then with diethyl ether to remove residual starting materials.

-

Drying: Dry the isolated off-white solid, 4-(m-tolylamino-d7)-pyridine-3-sulfonamide, under vacuum.

Step 2: Synthesis of Torsemide-d7

-

Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the 4-(m-tolylamino-d7)-pyridine-3-sulfonamide (1 eq.) from Step 1 in anhydrous acetonitrile. Add triethylamine (1.5 eq.) as a base to facilitate the reaction.

-

Addition of Isocyanate: Cool the solution in an ice bath. Add isopropyl isocyanate (1.2 eq.) dropwise via a syringe. The exothermic nature of this reaction necessitates slow addition and cooling to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours.[14][16] Monitor the reaction by TLC until the starting sulfonamide is consumed.

-

Precipitation and Isolation: The product, Torsemide-d7, will precipitate from the solution. If needed, the volume of the solvent can be reduced under vacuum to enhance precipitation. Filter the solid product.

-

Washing: Wash the crude product with a cold 1:1 mixture of acetonitrile and water to remove triethylamine salts and excess reagents.[15][16]

Visualization of the Synthetic Pathway

Caption: Synthetic pathway for Torsemide-d7.

Purification and Rigorous Analytical Characterization

The synthesized Torsemide-d7 must be rigorously purified and characterized to ensure its suitability as an internal standard. The absence of unlabeled Torsemide is critical.[9]

Purification Protocol

-

Recrystallization: The crude Torsemide-d7 can be purified by recrystallization from a suitable solvent system, such as an acetonitrile/water or ethanol/water mixture.[14] This process effectively removes most impurities.

-

Preparative Chromatography: For the highest purity, flash column chromatography on silica gel may be employed if recrystallization is insufficient.

Analytical Validation: A Self-Validating System

A multi-tiered analytical approach is required to confirm the identity, purity, and isotopic enrichment of the final product.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the compound. A validated method, typically using a C18 column with a mobile phase of acetonitrile/water or methanol/buffer, should show a single major peak.[17] Purity should be ≥98%.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the deuterated compound. The observed mass should correspond to the calculated mass of C₁₆H₁₃D₇N₄O₃S. It is also crucial for determining the isotopic enrichment (percentage of the d7 species), which should ideally be >99%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the overall structure and reveals the absence of protons at the labeled positions (m-tolyl ring and methyl group).

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

²H NMR (Deuterium NMR): Directly observes the deuterium signals, confirming the exact locations of the labels.

-

Summary of Expected Analytical Data

| Parameter | Method | Specification | Rationale |

| Chemical Purity | HPLC-UV | ≥ 98% | Ensures that the standard is free from other chemical impurities that could interfere with analysis. |

| Molecular Mass | HRMS (ESI+) | Corresponds to [M+H]⁺ for C₁₆H₁₃D₇N₄O₃S | Confirms the correct molecular formula and successful incorporation of 7 deuterium atoms. |

| Isotopic Purity | MS | ≥ 99% d7 | Critical to prevent underestimation of the analyte due to the presence of unlabeled material in the standard.[9] |

| Structural Identity | ¹H, ¹³C, ²H NMR | Spectra consistent with the proposed structure | Provides unambiguous confirmation of the molecular structure and the site of deuteration. |

Quality Control Workflow

Caption: Quality control workflow for Torsemide-d7.

Application in a Bioanalytical Workflow

Torsemide-d7 is indispensable for the accurate measurement of Torsemide concentrations in biological samples (e.g., plasma, urine) from clinical or preclinical studies.

Step-by-Step Bioanalytical Protocol (LC-MS/MS)

-

Sample Collection: Collect biological matrix (e.g., K₂EDTA plasma) from study subjects.

-

Sample Preparation:

-

Aliquot a precise volume of the plasma sample (e.g., 100 µL) into a microcentrifuge tube.

-

Add a small, precise volume of the Torsemide-d7 internal standard working solution.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.[12] This step simultaneously extracts the analyte and IS from the matrix proteins.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial or 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

The analyte and IS co-elute from the HPLC column but are separated by the mass spectrometer based on their mass-to-charge (m/z) ratio.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect specific precursor-to-product ion transitions for both Torsemide and Torsemide-d7, ensuring high selectivity and sensitivity.[18]

-

-

Data Processing:

-

Integrate the peak areas for both the Torsemide and Torsemide-d7 MRM transitions.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Determine the concentration of Torsemide in the unknown sample by interpolating from a calibration curve constructed using the same method.

-

Visualization of the Bioanalytical Workflow

Caption: Bioanalytical workflow using Torsemide-d7.

Conclusion

The synthesis and application of Torsemide-d7 represent a critical intersection of synthetic organic chemistry and advanced analytical science. As an internal standard, it is not merely a reagent but a cornerstone of data integrity for pharmacokinetic and bioequivalence studies. Its ability to mimic the analyte of interest throughout the analytical process provides an unparalleled level of accuracy and precision, compensating for the inherent variabilities in complex biological matrices.[8][9] The robust synthesis, rigorous purification, and comprehensive characterization outlined in this guide ensure the production of a high-quality internal standard, empowering researchers to generate reliable, reproducible, and defensible data in the development and clinical application of Torsemide.

References

-

Drugs.com. (n.d.). Torsemide: Package Insert / Prescribing Information. Retrieved from [Link]

-

Lesne, M. (1988). Clinical pharmacokinetics and pharmacodynamics of torasemide. Clinical Pharmacokinetics, 15(5), 269-282. Retrieved from [Link]

-

Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Arzneimittelforschung, 38(1A), 164-166. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

Neugebauer, G., Besenfelder, E., & von Möllendorff, E. (1988). Pharmacokinetics and metabolism of torasemide in man. Semantic Scholar. Retrieved from [Link]

-

Sica, D. A., & Carter, B. (2023). Torsemide. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Ocheje, D. O., & Oga, E. O. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Chen, J., et al. (2022). Synthesis and Characterization of Related Substances of Torasemide. Pharmaceutical Fronts, 04(16). Retrieved from [Link]

-

Teva Pharmaceutical Industries Ltd. (2005). Novel processes for preparing torsemide intermediate. Patsnap. Retrieved from [Link]

- Teva Pharmaceutical Industries Ltd. (2007). Processes for preparing torsemide. Google Patents.

- Teva Pharmaceutical Industries Ltd. (2001). NOVEL PROCESSES FOR PREPARING TORSEMIDE INTERMEDIATE. WIPO.

-

Pharmaffiliates. (n.d.). Torsemide-impurities. Retrieved from [Link]

-

Singh, S., et al. (2017). Characterization of forced degradation products of torasemide through MS tools and explanation of unusual losses observed during mass fragmentation of drug and degradation products through density functional theory. Journal of Pharmaceutical and Biomedical Analysis, 145, 209-218. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). CLINICAL PHARMACOLOGY REVIEW(S). Retrieved from [Link]

- Teva Pharmaceutical Industries Ltd. (2003). Process for preparing torsemide intermediate. Google Patents.

-

U.S. Food and Drug Administration. (n.d.). Demadex (torsemide) Tablets Label. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2023). Characterization And Identification & Development Of Physical Mixture Of Torsemide. Retrieved from [Link]

-

U.S. Pharmacopeia. (2024). Torsemide Tablets. Retrieved from [Link]

-

Zhang, Y., et al. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(4), 282-287. Retrieved from [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clinical pharmacokinetics and pharmacodynamics of torasemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of torasemide in man. | Semantic Scholar [semanticscholar.org]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. texilajournal.com [texilajournal.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel processes for preparing torsemide intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 15. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]

- 16. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]

- 17. uspnf.com [uspnf.com]

- 18. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Edge: A Technical Guide to Torsemide and its Deuterated Analog, Torsemide-d7

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmacokinetics and bioanalytical chemistry, the precision of quantification is paramount. This guide provides an in-depth exploration of Torsemide, a potent loop diuretic, and its deuterated analog, Torsemide-d7. We will dissect the fundamental physicochemical differences between these two molecules and illuminate the critical role of Torsemide-d7 as an internal standard in modern bioanalytical techniques. This whitepaper will serve as a technical resource, offering not only theoretical insights but also a practical, step-by-step guide to a validated LC-MS/MS method for the robust quantification of Torsemide in biological matrices.

Introduction: The Significance of Isotopic Labeling in Bioanalysis

Torsemide is a pyridine-sulfonylurea loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic disease, as well as for the treatment of hypertension.[1][2] Its therapeutic efficacy is directly related to its concentration in plasma and at its site of action in the kidneys.[3] Accurate measurement of Torsemide concentrations in biological fluids is therefore essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[4] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample preparation, matrix effects, and instrument response.[5] To mitigate these variabilities, an internal standard (IS) is employed. An ideal IS is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the mass spectrometer.[6] This is where stable isotope-labeled compounds, such as Torsemide-d7, become indispensable.[7]

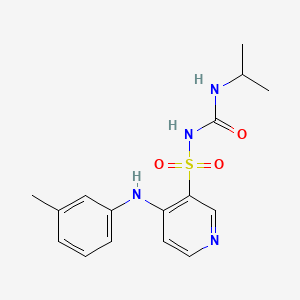

Torsemide vs. Torsemide-d7: A Comparative Overview

The fundamental difference between Torsemide and Torsemide-d7 lies in their isotopic composition. In Torsemide-d7, seven hydrogen atoms on the isopropyl group have been replaced with deuterium atoms.[8][9] This substitution results in a molecule that is chemically identical to Torsemide but has a higher molecular weight.

Physicochemical Properties

The physicochemical properties of Torsemide and Torsemide-d7 are nearly identical, which is a crucial characteristic for an internal standard. This similarity ensures that both compounds co-elute during chromatography and experience similar ionization efficiency in the mass spectrometer's ion source.[5]

| Property | Torsemide | Torsemide-d7 | Reference(s) |

| Molecular Formula | C₁₆H₂₀N₄O₃S | C₁₆H₁₃D₇N₄O₃S | [9] |

| Molecular Weight | ~348.4 g/mol | ~355.5 g/mol | [10] |

| Chemical Structure |  |  | [3][8] |

The structural images are for illustrative purposes and are derived from public chemical databases.

The key distinction is the mass difference of 7 Da, which allows the mass spectrometer to differentiate between the analyte (Torsemide) and the internal standard (Torsemide-d7).

The Role of Torsemide-d7 as an Internal Standard

The use of a deuterated internal standard like Torsemide-d7 is the cornerstone of a robust and reliable bioanalytical method.[6] It compensates for potential variations at multiple stages of the analytical process:

-

Sample Extraction: Any loss of analyte during sample preparation steps, such as protein precipitation or solid-phase extraction, will be mirrored by a proportional loss of the internal standard.

-

Matrix Effects: Biological matrices like plasma can contain endogenous compounds that interfere with the ionization of the analyte in the mass spectrometer source, either suppressing or enhancing the signal. Since Torsemide-d7 has the same retention time and ionization characteristics as Torsemide, it will be affected by the matrix in the same way.

-

Instrumental Variability: Minor fluctuations in the performance of the LC-MS/MS system, such as injection volume or ion source conditions, will affect both the analyte and the internal standard equally.

By calculating the ratio of the analyte's response to the internal standard's response, these variabilities are normalized, leading to highly accurate and precise quantification.[5]

Bioanalytical Method for Torsemide Quantification using LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantification of Torsemide in human plasma using Torsemide-d7 as an internal standard. This method is a synthesis of best practices described in the scientific literature.[11][12][13]

Experimental Workflow

The following diagram illustrates the overall workflow for the bioanalytical quantification of Torsemide.

Caption: Bioanalytical workflow for Torsemide quantification.

Detailed Protocol

4.2.1. Materials and Reagents

-

Torsemide analytical standard

-

Torsemide-d7 (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Control human plasma (K2EDTA)

-

Deionized water

4.2.2. Preparation of Stock and Working Solutions

-

Stock Solutions: Prepare individual stock solutions of Torsemide and Torsemide-d7 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the Torsemide stock solution with a 50:50 methanol:water mixture to create calibration standards. Prepare a working solution of Torsemide-d7 at an appropriate concentration.

4.2.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.

-

Add 20 µL of the Torsemide-d7 working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[12][13]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

4.2.4. Liquid Chromatography Conditions

| Parameter | Condition | Reference(s) |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 5.0 µm) | [11] |

| Mobile Phase A | 10 mM Ammonium formate in water | [11] |

| Mobile Phase B | Methanol | [11] |

| Gradient | Isocratic or gradient elution (e.g., 60% B) | [11] |

| Flow Rate | 0.2 mL/min | [11] |

| Column Temperature | Ambient or controlled (e.g., 25°C) | [14] |

| Injection Volume | 5-20 µL |

4.2.5. Mass Spectrometry Conditions

| Parameter | Condition | Reference(s) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | [11][13] |

| Scan Type | Multiple Reaction Monitoring (MRM) | |

| Torsemide Transition | m/z 349 -> [product ion] (Positive); m/z 347 -> [product ion] (Negative) | [11][13] |

| Torsemide-d7 Transition | m/z 356 -> [product ion] (Positive); m/z 354 -> [product ion] (Negative) | |

| Collision Energy | Optimized for each transition | |

| Dwell Time | Optimized for chromatographic peak width |

Note: Specific product ions and collision energies need to be optimized for the particular mass spectrometer being used.

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).[6] Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise. A typical range for Torsemide in plasma is 1-2500 ng/mL.[11]

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, long-term storage).

Conclusion

The use of Torsemide-d7 as an internal standard is integral to the development of a robust, accurate, and precise bioanalytical method for the quantification of Torsemide. Its near-identical physicochemical properties ensure that it effectively tracks the analyte throughout the analytical process, compensating for potential sources of error. The detailed LC-MS/MS protocol and validation considerations presented in this guide provide a solid foundation for researchers and scientists in the field of drug development to generate high-quality data for pharmacokinetic and other related studies. Adherence to these principles of scientific integrity and methodological rigor is essential for advancing our understanding of the clinical pharmacology of Torsemide.

References

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

-

AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards. Retrieved from [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. SciSpace. Retrieved from [Link]

- Sane, R. T., Desai, S. V., Ghemud, S. V., Mhalaskar, S. R., & Nerurkar, V. R. (2004). A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study. Indian journal of pharmaceutical sciences, 66(4), 433.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46783113, Torsemide-d7. Retrieved from [Link]

- Gamboa, A. A. B., Schancay, M. G. V., & Ortiz, M. I. (2011). Quantitative Analysis of Torsemide in human plasma by High Performance Liquid Chromatography with ultraviolet detection.

-

Ve-Go. (n.d.). Toradiur | Analytical Method Development | Validation | BA/BE Studies. Retrieved from [Link]

-

Zhang, Y., Si, D., & Liu, C. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Pharmaceutical Analysis, 2(4), 267-273. [Link]

-

Zhang, Y., Si, D., & Liu, C. (2012). Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. ResearchGate. Retrieved from [Link]

- Patel, M. J., & Captain, A. D. (2017). Analytical Method Development and Validation for Quantitative Estimation of Torsemide in Bulk and Pharmaceutical Dosage Form by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 8(8), 3463-3468.

- Meher, V. K., Gautam, G. K., Patro, S. K., & Dash, S. K. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc.

-

U.S. Food and Drug Administration. (2021). CLINICAL PHARMACOLOGY REVIEW(S). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of torsemide. Retrieved from [Link]

- Meher, V. K., Gautam, G. K., Patro, S. K., & Dash, S. K. (2022). Method Development And Validation For The Torsemide In Tablet Dosage Form By Rp-Hplc.

- Hinge, M. A., & Patel, M. J. (2019). Analytical Techniques for Determination of Torsemide and its Combinations: A Review. Journal of Pharmaceutical Sciences and Bioscientific Research, 9(2), 149-164.

-

Splendid Lab Pvt. Ltd. (n.d.). Torsemide-d7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 41781, Torasemide. Retrieved from [Link]

- Poupaert, J. H., de Nève, R., Portoghese, P. S., & Claesen, M. (1976). Design, synthesis and biological activity of a series of torasemide derivatives, potent blockers of the Na+ 2Cl- K+ co-transporter: in-vitro study. European journal of medicinal chemistry, 11(4), 391-395.

-

ResearchGate. (n.d.). Mass Spectra of (a) Torsemide (b) Spironolactone (c) Impurity of a.... Retrieved from [Link]

-

Api-D. (n.d.). Torsemide-D7. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) Chemometrically Assisted Development and Validation of LC-UV and LC-MS Methods for Simultaneous Determination of Torasemide and its Impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). PHARMACOKINETIC PARAMETERS OF TORSEMIDE. Retrieved from [Link]

- Google Patents. (n.d.). EP1741429A2 - Processes for preparing torsemide.

-

ResearchGate. (n.d.). Quantification of Torsemide in Rabbit Plasma by Liquid Chromatography/electrospray Mass Spectrometry and its Application. Retrieved from [Link]

- Al-Haj, N. Q., Gikonyo, B., & Alharthi, M. (2023). Rapid and Trace-Level Detection of Diuretics in Equine Plasma via Non-Polar Carbon-Based Solid Phase Extraction and Ultra-High-Performance Liquid Chromatography Orbitrap Mass Spectrometry. Molecules, 28(19), 6825.

-

Mayo Clinic. (2025). Torsemide (oral route). Retrieved from [Link]

-

Drugs.com. (2025). Torsemide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Toradiur | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Torsemide-d7 | C16H20N4O3S | CID 46783113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Torasemide | C16H20N4O3S | CID 41781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Simplified HPLC Method for Quantification of Torsemide from Human Plasma and its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medigraphic.com [medigraphic.com]

An In-Depth Technical Guide on the Isotopic Purity of Torsemide-d7 for Mass Spectrometry

Intended for: Researchers, scientists, and drug development professionals

Abstract

In the landscape of quantitative bioanalysis, the precision of mass spectrometry is heavily reliant on the quality of internal standards. This guide provides a comprehensive technical overview of Torsemide-d7, a deuterated analog of the diuretic drug Torsemide, and its critical role as an internal standard. We will delve into the core principles of isotopic purity, its profound impact on analytical accuracy, and the rigorous methodologies required to verify it. This document serves as a practical resource, offering field-proven insights and detailed protocols for researchers and drug development professionals to ensure the integrity of their bioanalytical data.

The Foundational Role of Internal Standards in Quantitative Mass Spectrometry

In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accurate and precise quantification.[1] A SIL-IS is a version of the analyte in which one or more atoms have been replaced by their stable, heavier isotopes (e.g., ²H or deuterium, ¹³C, ¹⁵N).[2] The near-identical physicochemical properties of the SIL-IS to the analyte ensure that it experiences similar variations during sample preparation, chromatography, and ionization.[3][4] This co-behavior allows the SIL-IS to effectively normalize for matrix effects and other sources of variability, ultimately leading to more reliable and reproducible results.[5]

Torsemide, a potent loop diuretic, is frequently quantified in biological matrices to support pharmacokinetic and bioequivalence studies.[6][7] Torsemide-d7, with seven deuterium atoms incorporated into its structure, is the preferred internal standard for these analyses.[8][9] The mass shift of +7 Da provides a clear distinction from the unlabeled Torsemide, preventing spectral overlap.

Isotopic Purity: The Cornerstone of a Reliable Internal Standard

The effectiveness of Torsemide-d7 as an internal standard is intrinsically linked to its isotopic purity . This term refers to the percentage of the desired deuterated molecule (the d7 isotopologue) relative to other isotopic variants, particularly the unlabeled (d0) form.[10] An ideal Torsemide-d7 standard should have a high abundance of the d7 species and a negligible amount of the d0 analyte.[2]

The presence of unlabeled Torsemide as an impurity in the Torsemide-d7 standard can lead to significant analytical errors.[11] This unlabeled impurity will contribute to the analyte's signal, causing an overestimation of the true concentration of Torsemide in the sample. This is especially problematic when analyzing samples with low analyte concentrations.[12] Therefore, a thorough assessment of the isotopic purity of Torsemide-d7 is not merely a quality control step but a fundamental requirement for generating accurate and defensible bioanalytical data.

Assessing the Isotopic Purity of Torsemide-d7: A Methodical Approach

The determination of isotopic purity is a multi-step process that requires careful execution and data interpretation. High-resolution mass spectrometry (HRMS) is the preferred technique for this analysis due to its ability to resolve different isotopic peaks.[13][14]

Experimental Workflow for Isotopic Purity Assessment

The following diagram illustrates a typical workflow for evaluating the isotopic purity of a Torsemide-d7 standard.

Caption: Workflow for Torsemide-d7 Isotopic Purity Assessment.

Detailed Experimental Protocol

1. Sample Preparation:

-

Prepare a stock solution of unlabeled Torsemide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of the Torsemide-d7 standard in the same solvent at a concentration of 1 mg/mL.

-

Further dilute both stock solutions to a working concentration of 1 µg/mL.

2. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) can be used.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is required.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Full scan from m/z 100 to 500.

-

3. Data Acquisition and Analysis:

-

Inject the unlabeled Torsemide solution to determine its retention time and mass spectrum. The protonated molecule [M+H]⁺ of Torsemide appears at approximately m/z 349.1.

-

Inject the Torsemide-d7 solution.

-

Extract the mass spectrum at the retention time corresponding to Torsemide.

-

Analyze the isotopic cluster of Torsemide-d7. The protonated molecule [M+H]⁺ should appear at approximately m/z 356.2.

-

Calculate the percentage of the unlabeled Torsemide (d0) present in the Torsemide-d7 standard using the peak areas of the respective isotopic peaks.

Data Presentation and Interpretation

The isotopic distribution data should be summarized in a clear and concise table.

| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |

| d0 (Unlabeled) | 349.1 | 349.1 | < 0.1% |

| d1 | 350.1 | 350.1 | 0.2% |

| d2 | 351.1 | 351.1 | 0.5% |

| d3 | 352.2 | 352.2 | 1.2% |

| d4 | 353.2 | 353.2 | 3.5% |

| d5 | 354.2 | 354.2 | 10.8% |

| d6 | 355.2 | 355.2 | 25.7% |

| d7 | 356.2 | 356.2 | 58.0% |

Acceptance Criteria: For most bioanalytical applications, the isotopic purity of the deuterated internal standard should be high, with the unlabeled form being less than 0.1% of the total.[15] A higher percentage of the unlabeled analyte can compromise the accuracy of the assay, especially at the lower limit of quantification (LLOQ).

Causality Behind Experimental Choices and Potential Pitfalls

The choice of a high-resolution mass spectrometer is crucial for accurately determining isotopic purity. Low-resolution instruments may not be able to distinguish between the different isotopologues, leading to inaccurate assessments.[14]

It is also important to consider the potential for in-source fragmentation or hydrogen-deuterium exchange, which can complicate the interpretation of the mass spectrum.[16] The stability of the deuterium labels on Torsemide-d7 should be confirmed, particularly at positions that may be prone to exchange.[2]

Trustworthiness Through Self-Validating Systems

A robust protocol for assessing isotopic purity is a self-validating system. By analyzing the unlabeled standard first, the method confirms the expected mass and retention time. The subsequent analysis of the deuterated standard against this established benchmark provides a clear and reliable measure of its purity. The use of high-resolution mass spectrometry provides an additional layer of confidence by allowing for the precise mass measurement of each isotopologue.[13]

Conclusion: Upholding Data Integrity

The isotopic purity of Torsemide-d7 is a critical parameter that directly influences the accuracy and reliability of quantitative bioanalytical methods. By implementing the rigorous assessment protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their data and make informed decisions based on sound scientific evidence. The investment in characterizing the isotopic purity of internal standards is a fundamental step in upholding the principles of scientific integrity and generating high-quality, defensible results.

References

-

Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.[Link][17]

-

A liquid chromatography – mass spectrometry method to measure 13C-isotope enrichment for DNA stable-isotope probing. Canadian Science Publishing.[Link][18]

-

Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. PubMed Central.[Link][19]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate.[Link][13]

-

Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed.[Link][12]

-

Pharmacokinetics and metabolism of torasemide in man. PubMed.[Link][20]

-

CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac.[Link][14]

-

Torsemide: Package Insert / Prescribing Information. Drugs.com.[Link][21]

-

Pharmacokinetics and metabolism of torasemide in man. Semantic Scholar.[Link][22]

-

MassLynx Mass Spectrometry Software | MS Data Analysis. Waters Corporation.[Link]

-

Metabolism pathway scheme for torasemide. ResearchGate.[Link]

-

How to use the Elemental Composition application in MassLynx. Waters Corporation.[Link]

-

An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis Online.[Link][11]

-

MassLynx Mass Detection & Data Analysis Software. Waters Corporation.[Link]

-

Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.[Link][3]

-

Designing Stable Isotope Labeled Internal Standards. Acanthus Research.[Link][2]

-

"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate.[Link][1]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace.[Link][4]

-

Synthesis and Characterization of Related Substances of Torasemide. ResearchGate.[Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Chiron.[Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.[Link][5]

-

MassLynx Quantitation Applications for Mass Spec Analysis. Waters Corporation.[Link]

-

Mass Spectrometry Workshop. University of Illinois Urbana-Champaign.[Link]

-

Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.[Link][16]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH.[Link]

-

Torsemide-D7. Api-D.[Link]

-

Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig.[Link]

-

Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.[Link]

-

Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. PubMed Central.[Link][7]

-

Analytical Techniques for Determination of Torsemide and its Combinations: A Review. J Pharm Sci Bioscientific Res.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 3. fda.gov [fda.gov]

- 4. scispace.com [scispace.com]

- 5. waters.com [waters.com]

- 6. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Determination of torasemide in human plasma and its bioequivalence study by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. chemwhat.com [chemwhat.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. almacgroup.com [almacgroup.com]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. hilarispublisher.com [hilarispublisher.com]

- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacokinetics and metabolism of torasemide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. drugs.com [drugs.com]

- 22. Pharmacokinetics and metabolism of torasemide in man. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Sourcing and Utilizing Torsemide-d7 for Preclinical and Clinical Research

Abstract

This technical guide provides a comprehensive overview for researchers on the procurement and application of Torsemide-d7, a stable isotope-labeled internal standard essential for the accurate quantification of the diuretic drug Torsemide. The guide delves into the critical role of deuterated standards in mass spectrometry-based bioanalysis, offers criteria for selecting a reputable commercial supplier, presents a comparative summary of currently available sources, and provides a detailed, field-tested protocol for the use of Torsemide-d7 in a typical LC-MS/MS workflow. The objective is to equip drug metabolism and pharmacokinetics (DMPK), bioanalytical, and clinical research scientists with the necessary knowledge to confidently source and effectively implement Torsemide-d7 in their research endeavors.

Introduction: The Significance of Torsemide and its Deuterated Analog

Torsemide (also known as Torasemide) is a potent pyridine-sulfonylurea loop diuretic used in the management of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for treating hypertension.[1][2] Its primary mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle in the kidney.[3][4][5] This blockade prevents the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of water and electrolytes.[4][5]

For researchers studying the pharmacokinetics (PK), bioavailability, and bioequivalence of Torsemide, accurate quantification in complex biological matrices like plasma and urine is paramount. This is where Torsemide-d7, a deuterated analog of the parent drug, becomes an indispensable tool.

The Critical Role of Deuterated Internal Standards

In quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The ideal IS behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.[6]

Stable isotope-labeled (SIL) compounds, such as Torsemide-d7, are considered the "gold standard" for internal standards in mass spectrometry.[7][8] By replacing seven hydrogen atoms with deuterium on the isopropyl group, Torsemide-d7 (C₁₆H₁₃D₇N₄O₃S) is chemically identical to Torsemide but has a higher molecular weight (~355.46 g/mol vs. 348.42 g/mol ).[9][10][11] This near-perfect analogy ensures that it:

-

Co-elutes with the unlabeled analyte during chromatography.[8]

-

Experiences the same extraction recovery and matrix effects (ion suppression or enhancement).[12][13]

-

Corrects for variability in sample handling, injection volume, and instrument response.[6][13]

The use of a deuterated internal standard dramatically improves the accuracy, precision, and robustness of bioanalytical methods, which is a non-negotiable requirement for regulatory submissions and high-quality scientific publication.[12][13]

Selecting a Commercial Supplier for Research-Grade Torsemide-d7

Sourcing high-quality reagents is a foundational step for any successful study. When selecting a commercial supplier for Torsemide-d7, researchers must perform due diligence beyond a simple price comparison.

Key Evaluation Criteria:

-

Certificate of Analysis (CoA): This is the most critical document. It must be requested and reviewed for every new lot. Key data points to verify include:

-

Chemical Purity: Typically determined by HPLC or NMR, this should be as high as possible, ideally >98%.[14]

-

Isotopic Purity/Enrichment: This confirms the degree of deuteration. Look for specifications like "≥99% deuterated forms (d1-d7)" or a high percentage of the desired d7 species.[9] This ensures a clean signal without interference from unlabeled or lesser-labeled species.

-

Identity Confirmation: The CoA should provide data from methods like Mass Spectrometry and ¹H-NMR to confirm the compound's structure.[14]

-

-

Supplier Reputation and Specialization: Prioritize suppliers with a long history of manufacturing and supplying high-purity reference standards, stable isotopes, and active pharmaceutical ingredients (APIs). Companies like LGC (incorporating Toronto Research Chemicals) and Cayman Chemical have a strong focus in this area.[9][15][16]

-

Documentation and Support: The supplier should readily provide Safety Data Sheets (SDS), technical data, and access to technical support for inquiries.[17]

-

Lot-to-Lot Consistency: For long-term studies, the ability to reserve a specific lot or obtain consistent quality across different lots is a significant advantage.

Comparative Table of Commercial Torsemide-d7 Suppliers

The following table summarizes information gathered from various commercial suppliers. Researchers should always verify current specifications and availability directly with the supplier.

| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity/Enrichment |

| LGC Standards (TRC) | Torsemide-d7 | 1189375-06-1 | C₁₆²H₇H₁₃N₄O₃S | 355.46 | >95% (HPLC) |

| Cayman Chemical | Torasemide-d7 | 1189375-06-1 | C₁₆H₁₃D₇N₄O₃S | 355.5 | ≥99% deuterated forms (d₁-d₇) |

| MedChemExpress | Torsemide-d7 | 1189375-06-1 | C₁₆H₁₃D₇N₄O₃S | 355.46 | 99.77% |

| Santa Cruz Biotech. | Torsemide-d7 | 1189375-06-1 | C₁₆H₁₃D₇N₄O₃S | 355.46 | Not explicitly stated on web |

| Simson Pharma | Torsemide D7 | 1189375-06-1 | C₁₆H₁₃D₇N₄O₃S | 355.46 | CoA provided with purchase |

| Sussex Research | Torsemide-d7 | 1189375-06-1 | C₁₆H₁₃D₇N₄O₃S | 355.46 | For R&D use |

Note: This data is for illustrative purposes and was compiled from publicly available information. Specifications are subject to change by the manufacturer.[9][11][17][18][19][20]

Application Protocol: Quantification of Torsemide in Plasma via LC-MS/MS

This section provides a robust, step-by-step protocol for the analysis of Torsemide in human plasma using Torsemide-d7 as an internal standard. The method is adapted from established bioanalytical procedures.[21][22]

Materials and Reagents

-

Analytes: Torsemide reference standard, Torsemide-d7 (Internal Standard).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or MS-grade.

-

Buffer: Ammonium formate, analytical grade.

-

Reagent: Formic acid, LC-MS grade.

-

Biological Matrix: Blank human plasma (K2-EDTA).

-

Equipment: Calibrated pipettes, microcentrifuge tubes, vortex mixer, centrifuge, HPLC vials.

Workflow Diagram

Caption: LC-MS/MS workflow for Torsemide quantification.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Torsemide and Torsemide-d7 into separate volumetric flasks. Dissolve in a minimal volume of DMSO and bring to final volume with Methanol. Store at -20°C or colder.[23][24]

-

Working Standard Solutions: Prepare serial dilutions of the Torsemide stock solution in 50:50 (v/v) Methanol:Water to create calibration standards (e.g., ranging from 1 to 2500 ng/mL).[21][22]

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the Torsemide-d7 stock solution in 50:50 (v/v) Methanol:Water.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS Working Solution (100 ng/mL) to each tube (except for double blanks) and briefly vortex.

-

Add 150 µL of ice-cold Acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at ~14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Instrument Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

| Parameter | Condition | Causality/Rationale |

| HPLC System | UPLC/HPLC System | Provides robust and reproducible chromatographic separation. |

| Column | C18, e.g., Inertsil ODS-3 (100 x 2.1 mm, 5 µm) | C18 is a reverse-phase chemistry that provides good retention and peak shape for moderately polar compounds like Torsemide.[21][22] |

| Column Temp. | 40°C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[21][22] |

| Mobile Phase A | 10 mM Ammonium Formate in Water | Ammonium formate is a volatile buffer compatible with mass spectrometry and provides protons for ionization.[21][25] |

| Mobile Phase B | Methanol | A common organic solvent for reverse-phase chromatography. |

| Flow Rate | 0.2 - 0.4 mL/min | A lower flow rate is often used with smaller ID columns and is well-suited for ESI.[21][22] |

| Gradient | Start at 40% B, ramp to 90% B, hold, and re-equilibrate | A gradient is used to elute the analyte efficiently while separating it from matrix components. |

| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM). |